Product packaging for 1,4-Butanedione(Cat. No.:CAS No. 4440-92-0)

1,4-Butanedione

Cat. No.: B1669857
CAS No.: 4440-92-0
M. Wt: 386.4 g/mol
InChI Key: SPBNPRXRUYBFDV-UHFFFAOYSA-N
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Description

General Overview of Dicarbonyl Compounds in Contemporary Organic Chemistry

Dicarbonyl compounds are fundamental motifs in organic chemistry, participating in a wide array of reactions, including nucleophilic additions, condensations, and cycloadditions. The proximity and electronic interaction between the two carbonyl groups can significantly alter their reactivity compared to monocarbonyl compounds. Depending on the spacing between the carbonyls, dicarbonyls are classified as 1,2-, 1,3-, 1,4-, and 1,5-dicarbonyls, each exhibiting characteristic reactivity patterns and synthetic applications. For instance, 1,3-dicarbonyl compounds are well-known for their acidic α-hydrogens and their utility in reactions like the Claisen condensation and alkylation wikipedia.orgnih.gov. 1,5-dicarbonyl compounds are key substrates in the Stork enamine reaction for the synthesis of cyclic compounds chem960.com. Dicarbonyl compounds serve as vital precursors for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Historical Context and Evolution of Research on 1,4-Butanedione Architectures

The synthesis of 1,4-dicarbonyl compounds presents a considerable challenge in organic chemistry due to the inherent polarity mismatch when attempting to couple two carbonyl-containing fragments. While classical strategies for forming 1,n-dioxygenated fragments with an odd number of intervening carbons align with natural polarity, the synthesis of 1,4-dicarbonyl moieties requires less intuitive approaches. Over the past decades, significant effort has been dedicated to developing methodologies for their construction. This has led to the exploration of various synthetic strategies, including organocatalytic Stetter reactions, oxidative enolate coupling, Claisen rearrangement–cleavage cascades, radical Stetter-type approaches, and enolate umpolung reactions employing enolonium intermediates. The ongoing development of efficient and stereoselective methods for synthesizing the 1,4-dicarbonyl framework highlights its importance as a synthetic target and the continuous evolution of research in this area.

Significance in Modern Organic Synthesis and Materials Science

This compound architectures and their derivatives hold significant importance in modern organic synthesis and materials science. They serve as versatile precursors for the construction of complex molecular scaffolds found in pharmaceuticals and bioactive natural compounds. The presence of the 1,4-diketone moiety allows for various transformations, including cyclization reactions to form five-membered heterocycles such as furan (B31954), thiophene (B33073), and pyrrole (B145914).

Derivatives of this compound have found specific applications. For example, 1,4-diphenyl-1,4-butanedione has been explored as a building block in the synthesis of polymers, pharmaceuticals, and compounds exhibiting anticancer and antimicrobial properties. It can also be used as a monomer in the synthesis of poly(1,4-phenylenevinylene) (PPV) derivatives, which possess interesting optical and electrical properties. Another notable derivative, 1,4-di(2-thienyl)-1,4-butanedione (B81188), is valuable in organic electronics and materials science due to its electronic properties, serving as a building block for organic semiconductors and photovoltaic devices. Its ability to participate in reactions like condensation and cycloaddition allows for the exploration of new pathways in synthetic chemistry. Derivatives like 1,2,4-triphenyl-1,4-butanedione (B1295100) are utilized as precursors for complex molecules, including those with specific optical and electronic properties relevant to organic electronics and photovoltaics.

Scope and Objectives of Current Research Landscape

Current research on this compound and its derivatives is primarily focused on overcoming the synthetic challenges associated with constructing the 1,4-dicarbonyl unit and exploring the diverse applications of its derivatives. A key objective is the development of more efficient, selective, and sustainable synthetic methodologies for accessing this important structural motif. This includes research into novel catalytic systems and reaction pathways.

Furthermore, significant research is directed towards leveraging the unique properties of this compound derivatives in materials science and medicinal chemistry. This involves designing and synthesizing new derivatives with tailored electronic, optical, and biological properties for applications in organic electronics, sensors, polymers, and pharmaceuticals. Research also includes investigating the potential biological activities of these compounds, such as antimicrobial and anticancer properties. The exploration of bio-based production routes for related compounds like 1,4-butanediol (B3395766) also indicates a broader interest in sustainable chemical synthesis relevant to the butanedione framework.

Table 1: Properties of Selected this compound Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)PubChem CID
1,4-Di(2-thienyl)-1,4-butanedioneC₁₂H₁₀O₂S₂250.33132 - 137151814
This compound, 2-methyl-1,4-diphenyl-C₁₇H₁₆O₂252.31Not specified10634576
1,4-Diphenyl-1,4-butanedioneC₁₆H₁₄O₂238.28145-146, Pale yellow solidNot specified (CID 18 is for C15H12O2, likely incorrect formula in source)
1,2,4-Triphenyl-1,4-butanedioneC₂₂H₁₈O₂314.38Not specified95413
1-(4-Fluorophenyl)-1,3-butanedione*C₁₀H₉FO₂180.1845 - 49432655

*Note: 1-(4-Fluorophenyl)-1,3-butanedione is a 1,3-dicarbonyl compound included for comparative illustration of substituted butanedione architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O6 B1669857 1,4-Butanedione CAS No. 4440-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-13(21(23)15-7-9-17(25-3)19(11-15)27-5)14(2)22(24)16-8-10-18(26-4)20(12-16)28-6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBNPRXRUYBFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197278
Record name 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4440-92-0
Record name 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4440-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione
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Advanced Synthetic Methodologies for 1,4 Butanedione and Substituted Analogs

Chemo-Selective Synthetic Pathways

Chemo-selective approaches are crucial for the controlled formation of the 1,4-dicarbonyl moiety, often in the presence of other functional groups. These methods leverage specific reaction conditions, catalysts, or reagents to direct the reaction along a desired pathway.

Double Stetter Reactions for Symmetrical 1,4-Butanedione Derivatives

The Stetter reaction is a well-established method for the synthesis of 1,4-dicarbonyl compounds through the nucleophilic addition of an aldehyde to an activated alkene, catalyzed by nucleophilic catalysts such as cyanide or N-heterocyclic carbenes (NHCs). chemistry-reaction.com, wikipedia.org, organic-chemistry.org The double Stetter reaction extends this concept to the synthesis of symmetrical this compound derivatives, typically involving the reaction of an aldehyde with a divinyl system or a related bis-electrophile.

Recent research has explored efficient and convenient procedures for synthesizing substituted symmetrical this compound derivatives using a double Stetter reaction between divinyl sulfone and various aldehydes. researchgate.net, researchgate.net, researchgate.net, researchgate.net This approach demonstrates broad substrate scope, allowing for the preparation of diverse symmetrical 1,4-diketones. For instance, 1,4-di(thiophene-2-yl)butane-1,4-dione has been synthesized using thiophene-2-carboxaldehyde in a double Stetter reaction catalyzed by an N-heterocyclic carbene. researchgate.net, researchgate.net, uni.lu, proquest.com The mechanism of this transformation has been investigated through theoretical studies and DFT calculations. researchgate.net, researchgate.net

Multi-Step Approaches to Functionalized this compound Derivatives (e.g., Trifluoro-1,3-Butanedione Systems)

The synthesis of functionalized this compound derivatives, particularly those bearing electron-withdrawing groups like trifluoromethyl, often necessitates multi-step synthetic sequences. Trifluoro-1,3-butanedione systems, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, are important ligands and synthetic intermediates. sigmaaldrich.com, researchgate.net

A common strategy for synthesizing these fluorinated diketones involves the Claisen condensation between a trifluoroacetate (B77799) ester and a ketone or protected ketone. For example, 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione was synthesized in a three-step sequence starting from 2-(4-bromophenyl)propene. nih.gov, researchgate.net A key step in this synthesis involved an LDA-directed Claisen condensation between 4-(triethoxysilyl)acetophenone and 2,2,2-trifluoroethyl trifluoroacetate, yielding the desired trifluorinated diketone in 73% yield. nih.gov Other substituted trifluoro-1,3-butanedione derivatives, such as 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione and 4,4,4-trifluoro-1-(4-methoxyphenyl)-1,3-butanedione, can be synthesized through reactions involving trifluoroacetyl halides or esters and the corresponding acetophenone (B1666503) derivatives under catalytic conditions. ereztech.com, google.com, fishersci.ca, sigmaaldrich.com

Organometallic Reagent-Mediated Syntheses (e.g., Benzylmagnesium Chloride with Succinic Anhydride (B1165640) for Diphenyl-1,4-Butanedione)

Organometallic reagents, such as Grignard reagents, offer powerful tools for carbon-carbon bond formation and can be employed in the synthesis of substituted 1,4-butanediones. The reaction of Grignard reagents with cyclic anhydrides is a known method for accessing γ-keto acids, which can then be further transformed into 1,4-diketones.

While direct synthesis of this compound from succinic anhydride using simple alkyl Grignard reagents might lead to mixtures or over-addition, the reaction of benzylmagnesium chloride with succinic anhydride provides a route to diphenyl-substituted this compound derivatives, such as 1,4-diphenyl-1,4-butanedione (also known as 1,2-dibenzoylethane). fishersci.ca Benzylmagnesium chloride is a versatile Grignard reagent used in various organic transformations, including additions to carbonyl compounds. fishersci.fi, sigmaaldrich.com, fishersci.no The reaction with succinic anhydride, a cyclic dicarboxylic anhydride, can lead to the formation of a γ-keto acid intermediate, which upon further reaction or modification, can yield the 1,4-diketone. nih.gov, nih.gov, fishersci.no, fishersci.no While the specific reaction conditions and detailed mechanism for the synthesis of diphenyl-1,4-butanedione from benzylmagnesium chloride and succinic anhydride were not explicitly detailed in the search results, the reactivity of Grignard reagents with anhydrides and the existence of diphenyl-1,4-butanedione suggest this as a plausible synthetic route.

Cycloaddition Strategies for Diketone Scaffolds (e.g.,Current time information in Bangalore, IN.americanelements.com-Cycloaddition with Group 13 Diyls)

Condensation Reactions for Specific this compound Structures (e.g., from 2,3-Butanedione)

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or alcohol, can be utilized to synthesize specific this compound structures. While 2,3-butanedione (B143835) (diacetyl) is an alpha-diketone, it can serve as a building block for more complex molecules. uni.lu, fishersci.ca, nih.gov, nih.gov However, the direct conversion of 2,3-butanedione into this compound through a simple condensation is not a typical transformation due to the difference in the arrangement of the carbonyl groups. Condensation reactions starting from 2,3-butanedione are more likely to lead to derivatives where the 2,3-dicarbonyl unit is incorporated into a larger structure, potentially adjacent to another carbonyl group generated through the condensation, thus forming a 1,4-dicarbonyl system within a larger molecule. For example, condensation reactions involving 2,3-butanedione and other carbonyl compounds or active methylene (B1212753) compounds could potentially lead to substituted 1,4-diketones, although specific examples directly yielding this compound itself from 2,3-butanedione via condensation were not found in the search results.

Catalytic Systems in Butanedione Synthesis and Derivatization

Catalytic systems play a pivotal role in enhancing the efficiency, selectivity, and sustainability of this compound synthesis and its subsequent derivatization. Various catalysts, including organocatalysts (like NHCs), metal complexes, and potentially biocatalysts, are employed depending on the specific synthetic transformation.

In the context of the Stetter reaction, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 1,4-diketones from aldehydes and activated alkenes. researchgate.net, researchgate.net, researchgate.net, wikipedia.org, organic-chemistry.org NHC catalysis enables the umpolung of the aldehyde reactivity, converting the electrophilic carbonyl carbon into a nucleophile. wikipedia.org, organic-chemistry.org This catalytic approach has been successfully applied to the synthesis of symmetrical and unsymmetrical this compound derivatives. researchgate.net, researchgate.net, researchgate.net

Metal catalysis is also relevant, particularly in multi-step approaches and for specific transformations like hydrogenations or cross-coupling reactions that might be part of a sequence leading to this compound structures. For instance, the synthesis of 1,4-butanediol (B3395766), a related compound, can be achieved through the hydrogenation of maleic anhydride over copper-based catalysts. rsc.org While this is a reduction to the diol, it highlights the use of metal catalysts in transformations of 1,4-related precursors.

The development of catalytic systems for asymmetric Stetter reactions has been an active area of research, allowing for the enantioselective synthesis of chiral this compound derivatives. Chiral triazolium salts have been found to be effective catalysts for asymmetric intermolecular Stetter reactions. rsc.org, wikipedia.org

Transition Metal Catalysis in Diketone Formation

Transition metal catalysis offers powerful strategies for the formation of carbon-carbon bonds required to synthesize 1,4-diketones. These methods often involve the coupling of different molecular fragments under the influence of a transition metal catalyst.

One approach involves palladium-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed addition of organozinc reagents to enones in the presence of carbon monoxide has been shown to provide 1,4-diketones. This method is applicable to both cyclic and acyclic α,β-unsaturated ketones and aldehydes. organic-chemistry.org Another palladium-catalyzed method involves the cross-coupling of cyclopropanols and acyl chlorides, offering a convenient route to functionalized 1,4-diketones. organic-chemistry.org Indium homoenolates, generated from the oxidative addition of In/InCl₃ to enones, can also be coupled with acid chlorides in the presence of a palladium catalyst to synthesize 1,4-dicarbonyl compounds. organic-chemistry.org

Cobalt catalysis has also been explored for the construction of 1,4-dicarbonyls. One such method involves a cascade organocobalt addition/trapping/Kornblum-DeLaMare rearrangement. This reaction is noted for the easy availability of starting materials, wide substrate scope, high functionality tolerance, and operational simplicity. organic-chemistry.org

Photoredox catalysis, often involving transition metals, has emerged as a powerful tool. An iridium photoredox catalyzed decarboxylative 1,4-addition of 2-oxo-2-(hetero)arylacetic acids to various Michael acceptors, including α,β-unsaturated ketones, provides 1,4-diketones at room temperature. organic-chemistry.org These α-oxo-2-(hetero)arylacetic acids serve as readily accessible precursors of acyl anions through photoredox-catalyzed radical decarboxylation. organic-chemistry.org Ruthenium photocatalysis has also been utilized in a visible-light-mediated ATRA (Atom Transfer Radical Addition) reaction of α-bromoketones with alkyl enol ethers, yielding 1,4-diketones and other 1,4-dicarbonyl compounds. organic-chemistry.org

Dual catalysis, combining transition metal and N-heterocyclic carbene (NHC) catalysis, represents another advanced strategy. For example, a dual NHC/Pd catalytic system has been developed for the synthesis of 1,4-diketones. researchgate.net Similarly, a metallaphotoredox approach using a tungsten polyoxometalate photocatalyst and a nickel co-catalyst has been reported for the selective synthesis of unsymmetric 1,4-diketones through a three-component coupling reaction. rsc.org

Organocatalysis and N-Heterocyclic Carbene (NHC) Mediated Processes for 1,4-Diketones

Organocatalysis, particularly utilizing N-heterocyclic carbenes (NHCs), provides metal-free alternatives for the synthesis of 1,4-diketones. NHCs are potent organocatalysts capable of generating nucleophilic acyl anion equivalents through an "umpolung" strategy, reversing the typical polarity of carbonyl groups. acs.orgnih.govnih.gov

The Stetter reaction is a classic example of an NHC-catalyzed process for synthesizing 1,4-diketones. researchgate.netacs.orgnih.gov This reaction typically involves the 1,4-addition of an aldehyde (or an acyl anion equivalent derived from it) to an α,β-unsaturated ketone in the presence of an NHC catalyst. acs.orgnih.gov This method has been applied to synthesize various substituted 1,4-diketone derivatives. acs.orgnih.gov For instance, novel arenoxy-substituted 1,4-diketones have been synthesized using arenoxy benzaldehyde (B42025) derivatives and methyl vinyl ketone catalyzed by 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. acs.orgnih.gov

Recent advancements have combined NHC catalysis with photoredox catalysis under metal-free conditions for the synthesis of 1,4-diketones. rsc.orgchemrxiv.orgrsc.org This dual catalytic approach allows for the modular synthesis of unsymmetric 1,4-diketones via a three-component coupling process. rsc.orgchemrxiv.orgrsc.org The mechanism often involves the generation of acyl radicals or ketyl radicals through the cooperative action of the NHC and a photocatalyst. rsc.orgrsc.orgresearchgate.net For example, a visible-light-induced NHC-catalyzed regioselective 1,2-diacylation of alkenes affords 1,4-diketones via a three-component C-C bond-forming radical coupling. rsc.org In this system, the NHC catalyst can play a dual role, forming an electron donor-acceptor complex and acting as an acyl transfer reagent. rsc.org Another method involves the cooperative action of NHC and photoredox catalysis for the diacylation of alkenes using acyl fluorides. researchgate.net This process is proposed to involve a radical/radical cross-coupling of ketyl radicals with carbon radicals. researchgate.net

Organocatalytic strategies beyond NHCs have also been developed. A visible-light-mediated organocatalytic strategy for the enantioselective acyl radical conjugate addition to enals provides 1,4-dicarbonyl compounds. nih.gov This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals, and a chiral amine catalyst is employed for stereocontrol. nih.gov

The combination of NHC catalysis with photocatalysis has also been explored for carbonylation reactions, enabling the regioselective synthesis of 1,4-dicarbonyl compounds using carbon monoxide as a carbonyl source. rsc.org This approach involves the capture of CO by radicals to generate acyl radicals, which then react with alkenes. rsc.org

Data on specific yields and conditions for some of these synthetic methods are presented in the table below.

MethodSubstratesCatalyst SystemConditionsProduct TypeRepresentative YieldReference
Pd-catalyzed coupling of cyclopropanols and acyl chloridesCyclopropanols, Acyl ChloridesPalladium catalystNot specified in snippet1,4-DiketonesNot specified organic-chemistry.org
Iridium photoredox catalyzed decarboxylative 1,4-addition2-Oxo-2-(hetero)arylacetic acids, Michael acceptorsIridium photoredox catalystRoom temperature1,4-DicarbonylsNot specified organic-chemistry.org
Ru²⁺-photocatalyzed ATRAα-Bromoketones, Alkyl Enol EthersRu²⁺ photocatalystVisible light1,4-Diketones, etc.Good yields organic-chemistry.org
Dual NHC/Photoredox Catalysis (Three-component coupling)Benzoyl fluorides, Styrenes, α-keto acidsNHC, Organic MR-TADF photocatalyst (DiKTa) or Iridium photocatalystMild conditions, Blue LEDsUnsymmetric 1,4-DiketonesImproved yields with Ir catalyst rsc.org
NHC-catalyzed Stetter ReactionAldehydes, α,β-unsaturated ketonesThiazolium-NHC catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)Room temperature, 24 h, DMSO solvent, Et₃N base1,4-DiketonesGood yields acs.orgnih.gov
Photo-organocatalytic acyl radical conjugate additionAcyl-1,4-dihydropyridines, EnalsChiral amine catalystVisible light, Cryogenic conditions (-15 °C)1,4-DicarbonylsHigh yields nih.gov
Cooperative NHC and Photoredox Catalysis (Alkene Diacylation)Alkenes, Acyl fluoridesNHC, Photoredox catalyst, PPh₃, Cs₂CO₃Not specified in snippet1,4-DicarbonylsNot specified researchgate.net
Cooperative NHC and Photoredox Catalysis (CO-inclusive carbonylation)Alkenes, CONHC, PhotocatalystMild conditions1,4-DicarbonylsGood yields rsc.org

Reaction Mechanisms and Reactivity Profiles of 1,4 Butanedione Systems

Fundamental Reaction Pathways

The presence of two carbonyl groups in 1,4-butanedione makes it a versatile building block in organic synthesis. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbons and the acidity of the α-hydrogens.

Nucleophilic Additions to Dicarbonyl Centers

Carbonyl compounds, including aldehydes and ketones, are highly susceptible to nucleophilic attack at the partially positively charged carbonyl carbon. savemyexams.com, libretexts.org The polarity of the carbonyl group, where oxygen is more electronegative than carbon, creates this electrophilic center. savemyexams.com, libretexts.org Nucleophilic addition reactions typically involve the nucleophile forming a bond with the carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³. libretexts.org This process often results in a tetrahedral intermediate. libretexts.org

In this compound, with two such electrophilic centers, nucleophilic additions can occur at either carbonyl group. The reactivity towards nucleophiles can be influenced by substituents on the butanedione backbone. For instance, studies on related diketones like 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione (B1329369) indicate that electron-withdrawing groups, such as trifluoromethyl groups, enhance the electrophilic character of the carbonyls, increasing their susceptibility to nucleophilic addition. cymitquimica.com, Similarly, halogens in compounds like 1,4-dibromo-2,3-butanedione (B1217914) can enhance electrophilicity. cymitquimica.com

Condensation Reactions and Ring-Closure Processes

1,4-Diketones, including derivatives of this compound, are particularly valuable precursors for the synthesis of various heterocyclic compounds through condensation and ring-closure reactions. nih.gov, acs.org This reactivity stems from the strategic placement of the two carbonyl groups, which allows for intramolecular cyclization or reactions with difunctional nucleophiles.

A prominent example of a ring-closure process involving 1,4-diketones is the Paal-Knorr synthesis. wikipedia.org, synarchive.com This reaction is a widely used method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org, acs.org The mechanism typically involves the reaction of the 1,4-diketone with a primary amine (for pyrroles), ammonia (B1221849) (for pyrroles), or a sulfurizing agent like phosphorus pentasulfide (for thiophenes), often under acidic conditions (for furans). wikipedia.org, rgmcet.edu.in The Paal-Knorr synthesis involves the condensation of the carbonyl groups with the nucleophilic species, followed by cyclization and dehydration. wikipedia.org While the mechanism was not fully understood initially, later studies in the 1990s provided detailed insights, including the identification of intermediates like enamines and imines in the pyrrole (B145914) synthesis. wikipedia.org, rgmcet.edu.in

The synthetic utility of the Paal-Knorr reaction has been enhanced by the development of various methods for synthesizing 1,4-diketones, including methods like the Stetter reaction. nih.gov, acs.org The Stetter reaction, catalyzed by nucleophilic catalysts such as N-heterocyclic carbenes (NHCs), allows for the formation of 1,4-dicarbonyl compounds from aldehydes and α,β-unsaturated ketones. nih.gov, acs.org, researchgate.net This provides a route to diverse 1,4-diketone structures that can then be subjected to Paal-Knorr cyclization to form heterocycles. nih.gov, acs.org

1,4-Diketones can also undergo other condensation reactions. For example, they can react with secondary amines to form 3-aminocarbonyls through nucleophilic conjugate addition. wikipedia.org

[3+2]-Cycloaddition Reactions with Nitrile Oxides (for 1,3-Diketones)

It is important to note that [3+2]-cycloaddition reactions with nitrile oxides are characteristic reactions of 1,3-diketones, not this compound (a 1,4-diketone). researchgate.net, beilstein-journals.org, chemrxiv.org, researchgate.net In these reactions, 1,3-diketones react with nitrile oxides to form 3,4,5-trisubstituted isoxazoles. researchgate.net, beilstein-journals.org, chemrxiv.org, researchgate.net The reaction typically involves the cycloaddition between the nitrile oxide and the enol tautomer of the 1,3-diketone. beilstein-journals.org, chemrxiv.org The selectivity of this cycloaddition can be influenced by factors such as solvent polarity and the presence of a base. researchgate.net, beilstein-journals.org, chemrxiv.org, researchgate.net While this reaction is significant for 1,3-diketones, it is not a primary reaction pathway for this compound due to the different positioning of the carbonyl groups.

Stereochemical Aspects of Butanedione Reactivity

The stereochemical outcome of reactions involving butanedione systems can be influenced by the structure of the specific diketone and the reaction conditions. While general this compound itself does not possess chiral centers unless substituted, reactions involving substituted 1,4-diketones can lead to the formation of stereoisomers.

For instance, studies on the Paal-Knorr furan (B31954) synthesis using diastereomers of substituted 1,4-diketones have shown that the reaction rates can differ depending on the stereochemistry of the starting material, and the stereochemical configuration of the unreacted diketone can be preserved during the reaction. organic-chemistry.org This suggests that the conformation and spatial arrangement of substituents in the diketone can play a role in the reaction pathway and rate.

In nucleophilic addition reactions to carbonyls, the attack of a nucleophile on a trigonal planar carbonyl carbon can lead to the formation of a chiral center if the surrounding groups are different. savemyexams.com For simple aldehydes and unsymmetrical ketones, nucleophilic addition can result in a racemic mixture of enantiomers unless a chiral catalyst or auxiliary is used to induce stereoselectivity. savemyexams.com For substituted 1,4-butanediones, similar considerations regarding the creation of chiral centers upon nucleophilic addition apply.

Research into the synthesis of 1,4-diketones themselves, such as through the Stetter reaction catalyzed by chiral NHCs, has demonstrated the potential for achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) in the formation of these diketones. nih.gov, acs.org This highlights that stereochemical control is an important aspect in the chemistry of diketone systems, both in their synthesis and their subsequent reactions.

Tautomerization Equilibria in Diketone Systems

Diketones, including this compound, can exist in equilibrium with their enol tautomers. This phenomenon, known as keto-enol tautomerism, involves the interconversion between the keto form (containing a carbonyl group) and the enol form (containing a carbon-carbon double bond and a hydroxyl group) via the migration of a proton and rearrangement of electrons. libretexts.org, masterorganicchemistry.com

Keto-Enol Tautomerism and its Influence on Reactivity

The keto-enol tautomerism is an equilibrium process catalyzed by either acid or base. libretexts.org, masterorganicchemistry.com For simple carbonyl compounds, the equilibrium typically strongly favors the more stable keto tautomer. libretexts.org, masterorganicchemistry.com However, in dicarbonyl compounds, the enol form can be significantly stabilized, particularly in 1,3-dicarbonyls, due to intramolecular hydrogen bonding and conjugation of the newly formed alkene with the second carbonyl group. libretexts.org, thermofisher.com For example, 2,4-pentanedione (a 1,3-diketone) exists predominantly in its enol form due to these stabilizing factors. libretexts.org

While this compound is a 1,4-diketone, the possibility of keto-enol tautomerism still exists, involving the α-hydrogens adjacent to the carbonyl groups. The enolization of this compound would lead to an enol form where the double bond is conjugated with only one carbonyl group, and intramolecular hydrogen bonding between the enol hydroxyl and the other carbonyl is less favorable compared to 1,3-diketones due to the increased distance between the functional groups.

The presence of the enol tautomer, even in a small concentration, can significantly influence the reactivity of diketones. The enol form is nucleophilic at the α-carbon and can participate in reactions with electrophiles. masterorganicchemistry.com This nucleophilicity of the enol form is crucial in various reactions, including some condensation reactions and potentially in reactions with oxidizing agents.

This compound: Ligand Behavior and Coordination Chemistry in Metal Complexes

This compound, also known as succinaldehyde (B1195056), is a dicarbonyl compound featuring aldehyde groups at both ends of a four-carbon chain. The presence of these polar carbonyl functionalities suggests a potential for interaction with metal centers, where the oxygen atoms could act as donor sites. However, compared to its structural isomers or derivatives, research specifically focused on this compound itself acting as a ligand in metal complexes appears less extensively documented in the provided literature.

Related dicarbonyl compounds and their derivatives, such as 2,3-butanedione (B143835) (diacetyl) or succinaldehyde dioxime, are well-established ligands known for their ability to form stable coordination complexes with various transition metal ions. For instance, succinaldehyde dioxime, a derivative of this compound where the aldehyde groups are converted to oximes, is recognized for its strong chelating ability facilitated by its two nitrogen donor atoms. This chelating property allows it to form stable complexes with transition metal ions, finding applications in analytical chemistry for metal detection and extraction, organic synthesis, catalysis, and electrochemistry due to the stability of these complexes. lookchem.comontosight.ai

While general principles of coordination chemistry indicate that aldehydes and ketones can bind to metal centers, typically through the oxygen atom (η¹-O bonding) or sometimes via the C=O π system (η²-C,O bonding), the specific coordination behavior of this compound has not been prominently detailed in the search results. wikipedia.org The flexible nature of the this compound molecule might allow for different coordination modes, potentially bridging between metal centers or chelating if the chain can orient favorably, although chelation involving both aldehyde oxygens would likely form a larger, potentially less stable ring compared to chelates formed by 1,2- or 1,3-dicarbonyl compounds or their derivatives like dioximes.

Some literature mentions succinaldehyde derivatives being used as ligand precursors or intermediates in the synthesis of more complex ligands, such as certain Mannich bases, which subsequently coordinate to metal ions through other donor atoms like nitrogen and oxygen from different parts of the molecule. ijsrp.org This suggests that while this compound itself might not always be the primary coordinating species, its structure can be incorporated into molecules that exhibit significant ligand behavior.

Detailed research findings, including specific complex synthesis, structural characterization data (like bond lengths, angles, and coordination geometries), and spectroscopic analysis (such as IR, UV-Vis, or NMR shifts upon coordination) for metal complexes formed directly with this compound as the ligand were not extensively found within the scope of the provided search results. Similarly, comprehensive data tables detailing the properties of this compound metal complexes could not be compiled based on the available information, which largely focuses on related ligands or general coordination chemistry principles.

The limited direct information suggests that this compound's role as a simple, direct ligand in coordination chemistry may be less explored or less significant compared to its derivatives or other classes of ligands. Further research would be required to fully elucidate the ligand behavior and the characteristics of metal complexes formed specifically with this compound.

Advanced Spectroscopic and Structural Characterization of 1,4 Butanedione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to elucidate the structure of organic compounds by examining the magnetic properties of atomic nuclei, most commonly hydrogen (1H) and carbon-13 (13C).

1H NMR spectroscopy is used to identify different types of protons in a molecule based on their chemical environment. The spectrum of 1,4-butanedione in chloroform-d (B32938) (CDCl3) shows two distinct signals, reflecting the symmetry of the molecule.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
9.80singlet2HAldehyde protons
2.79singlet4HMethylene (B1212753) protons

The singlet at 9.80 ppm corresponds to the two equivalent aldehyde protons (-CHO), which are highly deshielded due to the electronegativity of the adjacent oxygen atom and the carbonyl double bond. The singlet at 2.79 ppm is attributed to the four equivalent methylene protons (-CH2-) located between the two aldehyde groups. The simplicity of the spectrum with only two singlets confirms the symmetrical structure of this compound.

13C NMR spectroscopy provides information about the carbon framework of a molecule. The number of signals in a 13C NMR spectrum indicates the number of distinct carbon environments. For this compound, the 13C NMR spectrum in chloroform-d (CDCl3) displays two signals, consistent with its symmetry.

Chemical Shift (δ, ppm)Assignment
199.8Carbonyl carbons
36.2Methylene carbons

The signal at 199.8 ppm is characteristic of the carbonyl carbons (C=O) of the aldehyde functional groups. These carbons are significantly deshielded due to the double bond to oxygen and the electron-withdrawing effect of the oxygen atom. The signal at 36.2 ppm corresponds to the methylene carbons (-CH2-).

<sup>13</sup>C NMR for Carbon Skeleton Analysis

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions in its vibrational energy levels. The resulting spectrum shows characteristic absorption bands corresponding to specific functional groups. The IR spectrum of neat this compound shows several absorption bands.

Wavenumber (cm−1)Assignment
2910C-H stretching (aliphatic)
2839C-H stretching (aliphatic)
2734C-H stretching (aldehyde)
1711C=O stretching (aldehyde)
1387CH2 bending/scissoring
1355CH2 bending/scissoring
1261C-C stretching / C-H bending
1195C-C stretching / C-H bending
1052C-C stretching / C-H bending
979C-C stretching / C-H bending
925C-C stretching / C-H bending
870C-C stretching / C-H bending
764C-C stretching / C-H bending

The strong absorption band at 1711 cm−1 is characteristic of the C=O stretching vibration of the aldehyde functional groups. Bands in the region of 2700-2800 cm−1 are typical for the C-H stretching vibrations of aldehyde protons. Other bands in the spectrum correspond to various C-H bending and C-C stretching vibrations within the molecule.

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. It measures the inelastic scattering of light by molecules, which is related to changes in molecular polarizability during vibrations. While specific peak assignments for the Raman spectrum of unsubstituted this compound were not detailed in the search results, Raman spectroscopy would reveal vibrational modes that are Raman-active. This technique is particularly useful for studying symmetrical vibrations and can provide additional structural insights, especially concerning the carbon skeleton and non-polar bonds. Raman spectra for succinaldehyde (B1195056) are reported to be available.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy and spectroelectrochemistry, is valuable for analyzing the chromophoric properties and optoelectronic behavior of this compound compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a widely used technique to study the electronic transitions within molecules, providing information about the presence and nature of chromophores. For organic molecules, the most useful UV region typically ranges between 200 and 400 nm, while the visible region covers 400 to 800 nm. Electronic excitations that occur in this range include n to π* and π to π* transitions.

Spectroelectrochemistry for Optoelectronic Properties

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the changes in the electronic structure of a molecule as it undergoes redox reactions. This technique is particularly useful for evaluating the electronic structure and electrochromic properties of conducting polymers.

Spectroelectrochemical investigations have been extensively applied to polymers synthesized from 1,4-di(2-thienyl)-1,4-butanedione (B81188). These studies have revealed insights into the optoelectronic properties and long-term stability of the resulting polymers, which are relevant for applications such as smart windows. For instance, spectroelectrochemical analysis of a polymer film derived from 1,4-di(2-thienyl)-1,4-butanedione showed a peak at 430 nm at neutral state, attributed to the π-π* transition. The technique helps in understanding the electronic transitions and color changes associated with different oxidation states of the material.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its structure through the analysis of its fragmentation pattern. In electron ionization mass spectrometry, molecules are ionized, and the resulting molecular ions can break down into smaller fragment ions. The masses of these ions are measured, producing a spectrum that is characteristic of the compound.

Mass spectra for 1,4-diphenyl-1,4-butanedione are available, providing data on the masses of the ions produced upon ionization. While specific fragmentation patterns for the parent this compound were not detailed, general principles of ketone fragmentation in mass spectrometry involve cleavage of bonds adjacent to the carbonyl group. Studies on related diketones, such as 2,3-butanedione (B143835) (diacetyl), have shown characteristic fragment ions. Mass spectrometry, including GC-MS, has also been used in the characterization of substituted butanediones like 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione.

Data from mass spectrometry can be used to confirm the molecular formula and identify characteristic fragments, aiding in structural elucidation.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials in the solid state. By analyzing the angles and intensities of diffracted X-rays, crystallographers can produce a three-dimensional map of electron density, revealing the positions of atoms, bond lengths, and bond angles.

While direct X-ray diffraction data for the crystal structure of unsubstituted this compound was not found in the search results, XRD has been applied to determine the crystal structures of related compounds. For example, the crystal and molecular structures of complexes involving 4,4,4-trifluoro-1-phenyl-1,3-butanedione (a beta-diketone) have been determined by X-ray diffraction analysis, providing detailed crystallographic parameters such as crystal system, space group, and unit cell dimensions. X-ray single crystal diffraction analysis has also been used to confirm the structures of substituted organic compounds, including those synthesized from precursors like this compound derivatives, providing information on crystal system, space group, and molecular conformation.

XRD is essential for understanding the solid-state packing and intermolecular interactions, which can influence the physical and chemical properties of the compound.

Other Advanced Spectroscopic Techniques for Surface and Bulk Analysis

Beyond UV-Vis, spectroelectrochemistry, mass spectrometry, and X-ray diffraction, other advanced spectroscopic techniques can provide further insights into the properties of this compound compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a fundamental technique for determining the structure and purity of organic compounds in solution. NMR provides detailed information about the chemical environment of atomic nuclei. NMR spectroscopy has been used to characterize the chemical structures of monomers and polymers synthesized from 1,4-di(2-thienyl)-1,4-butanedione.

Fourier Transform Infrared (FTIR) spectroscopy is useful for identifying the functional groups present in a molecule by analyzing its vibrational modes. FTIR spectroscopy has also been employed in the characterization of polymers derived from 1,4-di(2-thienyl)-1,4-butanedione.

Other techniques mentioned in the context of materials characterization and potentially applicable depending on the specific form and properties of the this compound compound or its derivatives include Raman spectroscopy, Electron Paramagnetic Resonance (EPR), Extended X-ray Absorption Fine Structure (EXAFS), and Mössbauer spectroscopy, particularly for compounds involving metal centers. These techniques can provide complementary information about molecular vibrations, electronic states of paramagnetic species, local atomic structure, and oxidation states of specific elements.

Computational and Theoretical Investigations of 1,4 Butanedione Systems

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method that approximates the electronic structure of a many-body system through the use of functionals. It is a powerful tool for investigating molecular properties and chemical reactions.

Electronic Structure and Molecular Geometry Optimization

DFT calculations are frequently employed to determine the optimized molecular geometry and electronic structure of molecules, including those containing the butanedione moiety. Geometry optimization involves finding the lowest energy arrangement of atoms in a molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. This optimized structure serves as the basis for further theoretical investigations stackexchange.comuctm.edu. The absence of imaginary frequencies in calculated vibrational spectra confirms that the optimized structure corresponds to a minimum energy on the potential energy surface uctm.edu. Studies on related diketone compounds and organic molecules demonstrate the use of various basis sets, such as 6-311+G(d,p) and AUG-CC-PVTZ, in conjunction with DFT functionals like B3LYP, to obtain optimized structural parameters that show good agreement with experimental data, such as X-ray diffraction values uctm.edutandfonline.comacs.org.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is instrumental in elucidating reaction mechanisms and identifying transition states. By calculating the energies of reactants, products, intermediates, and transition states along a reaction pathway, researchers can map out the potential energy surface and determine the most favorable reaction route. Transition state analysis provides details about the molecular geometry and electronic structure at the highest energy point of a reaction step, which is critical for understanding reaction kinetics and selectivity marquette.educhemrxiv.org. For instance, DFT studies have been used to investigate the mechanism of reactions involving 1,4-dihydropyridines, which share some mechanistic parallels with systems where a 1,4-butanedione might be involved or formed chemrxiv.org. These calculations can reveal key aspects such as hydride transfer or the involvement of specific intermediates chemrxiv.org.

Energy Profile Calculations and Thermochemistry

DFT calculations enable the determination of energy profiles for chemical reactions, providing insights into activation energies and reaction energies. These calculations are essential for understanding the thermodynamic and kinetic feasibility of a process. Thermochemical properties, such as enthalpies and free energies of formation, can also be computed using DFT and higher-level ab initio methods, contributing to a comprehensive understanding of the energy changes associated with reactions involving butanedione systems researchgate.netacs.org. Studies on various organic compounds highlight the ability of computational methods to predict thermochemical quantities with reasonable accuracy researchgate.net.

Molecular Orbital Analysis (e.g., FMO, HOMO-LUMO)

Molecular orbital analysis, particularly focusing on Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about a molecule's reactivity and electronic properties. The energies and spatial distribution of HOMO and LUMO are indicative of a molecule's ability to donate or accept electrons in chemical reactions nih.govmasterorganicchemistry.comresearchgate.netresearchgate.net. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is often correlated with chemical hardness and kinetic stability; a smaller gap generally suggests higher reactivity nih.govresearchgate.net. DFT calculations are commonly used to determine HOMO and LUMO energies and visualize these orbitals, aiding in the prediction of reactive sites and potential reaction pathways tandfonline.comnih.govresearchgate.netresearchgate.net. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further insights into charge distribution and intermolecular interactions uctm.edutandfonline.comresearchgate.net.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical modeling extends beyond basic electronic structure calculations to predict and understand the reactivity and selectivity of chemical transformations involving this compound systems. These models can assess various reaction pathways and determine which one is kinetically or thermodynamically favored. By considering factors such as steric effects, electronic effects, and solvent effects, quantum chemical methods can help explain observed experimental outcomes and guide the design of new reactions with improved efficiency and selectivity ukzn.ac.zachemrxiv.orgfigshare.com. Studies on different organic reactions demonstrate the use of quantum chemical descriptors to predict regioselectivity and understand the factors influencing the preferred reaction site chemrxiv.orgfigshare.com.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the binding affinity and interaction modes of a small molecule (ligand) with a biological macromolecule, such as a protein or enzyme researchgate.netresearchgate.net. For compounds related to this compound that may have biological relevance, molecular docking studies can provide insights into potential biological targets and the nature of the interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the ligand-protein complex tandfonline.comresearchgate.netresearchgate.netnih.govx-mol.net. These studies are valuable in the initial stages of drug discovery and can help prioritize compounds for further experimental testing researchgate.netresearchgate.net. While direct studies on this compound itself in this context were not extensively found, research on related diketones and organic compounds highlights the application of molecular docking to evaluate binding to proteins like human serum albumin (HSA) or bacterial proteins, indicating its potential applicability to this compound derivatives nih.govx-mol.net.

Conformational Analysis and Molecular Dynamics Simulations

Computational and theoretical methods, such as conformational analysis and molecular dynamics (MD) simulations, are valuable tools for understanding the three-dimensional structure and dynamic behavior of molecules. Conformational analysis explores the various spatial arrangements, or conformers, that a molecule can adopt through rotation around single bonds, and the relative energies associated with these conformers. Molecular dynamics simulations extend this by simulating the time-dependent motion of atoms and molecules, providing insights into their dynamic properties, interactions with their environment, and transitions between different conformations ebsco.com.

For a molecule like this compound (succinaldehyde), conformational analysis would typically involve identifying stable conformers arising from rotation around the carbon-carbon single bonds. The relative stability of these conformers is influenced by factors such as torsional strain and non-bonded interactions libretexts.org. Theoretical calculations, often using ab initio or Density Functional Theory (DFT) methods, can be employed to determine the optimized geometries and relative energies of these conformers, as well as the energy barriers to interconversion between them.

Molecular dynamics simulations could be used to study the flexibility of the this compound molecule over time and at different temperatures, providing information on the distribution of conformers and the rates of conformational transitions. These simulations involve applying force fields that describe the interactions between atoms and solving Newton's equations of motion to track the position and velocity of each atom over a defined period ebsco.com.

Applications of 1,4 Butanedione Derivatives in Advanced Materials and Functional Molecules

Organic Electronics and Optoelectronic Materials

Derivatives of 1,4-butanedione have garnered significant attention in the realm of organic electronics and optoelectronics due to their tunable electronic and optical properties. These compounds can be incorporated into or serve as precursors for materials essential for the functioning of various electronic and optoelectronic devices.

Development of Organic Semiconductors

Organic semiconductors are carbon-based compounds that offer advantages such as flexibility, lightweight nature, and potentially lower manufacturing costs compared to traditional inorganic semiconductors. 1-material.com this compound derivatives play a role in the development of these materials. For instance, 1,4-di(2-thienyl)-1,4-butanedione (B81188), a derivative featuring two thiophene (B33073) rings, serves as a building block for organic semiconductors. smolecule.com The incorporation of thienyl groups is known to influence the electronic properties of organic molecules, contributing to their semiconducting behavior.

Fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Organic electronics, including OLEDs and organic solar cells (OSCs), rely heavily on the properties of organic semiconductor materials. 1-material.com this compound derivatives and compounds synthesized using them have been explored for their potential in these applications. Pyrrolo[3,2-b]pyrrole derivatives, which can be synthesized via intermediates derived from this compound, represent a class of materials with promising optoelectronic properties. scielo.br These structures, particularly those with a 10 π electron system, have been investigated as electron donors in OSCs. scielo.br Research has explored the use of such derivatives as dyes in dye-sensitized solar cells (DSSCs), demonstrating potential performance in energy conversion. scielo.br

Specific derivatives, such as 1,4-di(2-thienyl)-1,4-butanedione, are utilized as building blocks for photovoltaic materials due to their electronic characteristics. smolecule.com The structural features of these derivatives, such as the presence of thienyl groups attached to the butanedione backbone, contribute to their suitability for organic electronic and photovoltaic applications. smolecule.com

Precursors for Electrically Conductive and Photochemically Active Polymers

This compound derivatives serve as valuable precursors for the synthesis of polymers with desirable electrical conductivity and photochemical activity. For example, 1,4-di(2-thienyl)-1,4-butanedione has been used in the synthesis of monomers for conducting polymers. metu.edu.trmetu.edu.tr Specifically, the Knorr-Paal condensation reaction involving 1,4-di(2-thienyl)-1,4-butanedione and amines can yield pyrrole-containing monomers, which can then be polymerized to form electrically conductive materials. metu.edu.trmetu.edu.tr

Polymers derived from these precursors can exhibit significant electrical conductivity, making them of interest for applications in electronics and sensors. researchgate.net The photochemical properties of polymers synthesized from this compound derivatives are also being investigated. Some derivatives, like certain 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) compounds synthesized using this compound derivatives, have shown photoactivity and potential for use in photopolymerization processes, including applications in 3D printing. researchgate.netnih.govacs.org These materials can act as photoinitiators, driving polymerization reactions upon light irradiation at specific wavelengths. nih.govacs.org

Pharmaceutical and Biomedical Science

The structural diversity achievable through the modification of the this compound scaffold makes its derivatives valuable in pharmaceutical and biomedical science, both as fundamental building blocks and as compounds possessing intrinsic biological activities.

Building Blocks for Complex Pharmaceutical Compounds

This compound and its derivatives function as versatile building blocks in the synthesis of more complex molecules relevant to pharmaceutical research. ontosight.aiontosight.ai Their reactivity, particularly the presence of the diketone moiety, allows them to participate in various organic reactions, facilitating the construction of diverse heterocyclic and carbocyclic systems found in pharmaceutical agents. For example, this compound derivatives can be used in condensation reactions and other transformations to build the core structures of potential drug candidates. ontosight.ai The epoxide derivative, this compound, 1,4-diphenyl-2,3-epoxy-, is highlighted for its use as an intermediate in the preparation of more complex molecules for pharmaceutical research. ontosight.ai

Synthesis of Compounds with Specific Biological Activities (e.g., Anticancer, Antimicrobial, Anti-inflammatory)

A notable area of research involves the synthesis of this compound derivatives designed to exhibit specific biological activities. Studies have explored the anticancer, antimicrobial, and anti-inflammatory properties of various derivatives. smolecule.comontosight.aiontosight.ainih.govscielo.brajrconline.org

For instance, 1,4-di(2-thienyl)-1,4-butanedione and its derivatives have demonstrated antimicrobial properties, showing effectiveness against certain bacteria and fungi. smolecule.comontosight.ai Research also indicates potential antioxidant activity for this class of compounds. smolecule.com

Furthermore, various synthesized derivatives incorporating the this compound framework have been evaluated for their cytotoxic effects against cancer cell lines. nih.govscielo.br Some studies have reported promising anticancer activity for certain this compound derivatives. ontosight.ainih.gov

In the context of anti-inflammatory activity, some derivatives have shown the ability to modulate inflammatory responses. nih.govscielo.br Evaluation against inflammatory markers like IL-6 and TNF-α has been conducted for certain derivative classes, indicating potential as anti-inflammatory agents. nih.govscielo.br

The exploration of this compound derivatives for these biological activities underscores their potential in the discovery and development of new therapeutic agents.

Drug Design and Development (e.g., RITA drug synthesis via 1,4-diketones)

1,4-Diketones are valuable intermediates in the synthesis of various biologically active compounds, particularly heterocycles that are core structures in medicinal chemistry nih.gov, sigmaaldrich.com, nih.gov. A notable example is the synthesis of the experimental anticancer drug RITA (NSC 652287).

The synthesis of the RITA drug can be enabled by the formation of 1,4-synthon intermediates, specifically substituted symmetrical this compound derivatives nih.gov, ontosight.ai. One such intermediate, 1,4-di(thiophene-2-yl)butane-1,4-dione, has been utilized as a substrate in a multi-step synthesis of RITA. This process involves key transformations such as Paal Knorr furan (B31954) synthesis, Vilsmeier-Haack di-formylation, and subsequent sodium borohydride (B1222165) reduction to yield the RITA drug nih.gov, ontosight.ai.

The Stetter reaction, a method for carbon-carbon bond formation catalyzed by nucleophiles like N-heterocyclic carbenes (NHCs), has proven effective in synthesizing novel 1,4-diketone derivatives. These derivatives serve as important intermediates for drug synthesis and can be cyclized to form various heterocycles, including furan, thiophene, pyrrole (B145914), and pyridazines, via reactions like the Paal-Knorr synthesis nih.gov, sigmaaldrich.com. The ability to readily form these heterocyclic structures from 1,4-diketone precursors highlights their importance in accessing diverse chemical space for drug discovery.

RITA itself is characterized by a thiophene–furan–thiophene backbone with terminal alcohol groups and is known to activate the p53 tumor suppressor pathway wikipedia.org, wikipedia.org. Its synthesis underscores the utility of 1,4-diketone motifs in constructing complex molecular frameworks relevant to pharmaceutical research.

Polymer Chemistry and Advanced Materials

This compound derivatives play a role in the development of advanced polymeric materials, acting as monomers or influencing polymer properties.

Monomers for Specialty Polymers (e.g., Poly(phenylenevinylene) Derivatives, Polyesters)

This compound derivatives have been explored as monomers or intermediates in the synthesis of specialty polymers. For instance, this compound, 1,4-diphenyl- has potential applications in polymer synthesis, including that of poly(1,4-phenylenevinylene) (PPV) derivatives dntb.gov.ua. PPV derivatives are known for their interesting optical and electrical properties dntb.gov.ua.

Another example involves 1,4-di(2-thienyl)-1,4-butanedione, which serves as an intermediate in the synthesis of monomers for conducting polymers such as Poly-[1-(4-nitronaphthalen-1-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole] . The incorporation of diketone-containing units can influence the resulting polymer structure and electronic properties.

Pyrrole[3-c]pyrrole-1,4-diketone (DPP) derivatives are utilized as acceptor units in the synthesis of donor-acceptor type electrochromic polymers patsnap.com. These polymers exhibit desirable optical and electrochemical properties for applications in electrochromic devices patsnap.com.

Furthermore, poly-1,4-diketones synthesized via the Stetter reaction offer a route to conducting heterocyclic polymers like poly-phenylene-2,5-pyrrole and poly-phenylene-2,5-thiophene uni.lu. This demonstrates the direct use of 1,4-diketone structures in the polymer backbone to achieve functional materials.

Modification of Polymer Properties (e.g., Conductivity, Thermal Stability)

The incorporation of 1,4-diketone derivatives can significantly impact the properties of polymeric materials, including their conductivity and thermal stability.

Polymers containing pyrrole[3-c]pyrrole-1,4-diketone (DPP) units exhibit satisfactory thermal stability patsnap.com. This suggests that the presence of the diketone moiety within the polymer structure contributes to its resistance to thermal degradation.

Poly-1,4-diketones derived from the Stetter reaction can be rendered electrically conducting through doping uni.lu. This indicates that the poly-1,4-diketone backbone is amenable to charge transport, a crucial property for conducting polymers.

Research on cross-linked luminescent polymers based on β-diketone-modified polysiloxanes and organoeuropiumsiloxanes has shown that these materials possess high thermal and thermo-oxidative stability, with degradation starting at approximately 300 °C selleckchem.com. These polymers also demonstrate thermally triggered self-healing behavior, highlighting the influence of the diketone modification on material performance selleckchem.com.

Cross-linking Agents in Biopolymer Systems (e.g., Protein Research)

While this compound and its derivatives are known for their reactivity, particularly with amines, direct evidence of their specific use as cross-linking agents in biopolymer systems like protein research was not prominently found in the provided search results. Cross-linking is mentioned in the context of synthetic polymers fishersci.com,, selleckchem.com, but further research would be needed to detail their application in biopolymer modification or protein studies.

Precursors for Functionalized Sol-Gel Matrix Materials

Substituted this compound derivatives, particularly those incorporating silane (B1218182) functionalities, serve as precursors for the creation of functionalized sol-gel matrix materials. A specific example is the synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione. Although this compound contains a 1,3-butanedione moiety, its synthesis and use as a trialkoxysilane monomer for functionalized sol-gel materials were reported in the context of related diketone chemistry,,. This precursor contains both a trialkoxysilyl group, which facilitates integration into the silica (B1680970) sol-gel network, and a diketone functionality that can be utilized for further functionalization, such as coordinating metal ions. The ability to covalently integrate functional groups into the sol-gel matrix during its formation is crucial for developing materials with tailored properties for applications like chemical sensing.

Supramolecular Chemistry and Molecular Recognition

1,4-Diketone derivatives, particularly those with extended structures or incorporated into ligands, are relevant in supramolecular chemistry and molecular recognition due to their ability to engage in various non-covalent interactions and form coordination complexes.

Bis-β-diketone derivatives, including those with 1,4-aryl linkers, have been shown to interact with divalent and trivalent metal ions, leading to the formation of metallo-supramolecular assemblies,. These interactions are fundamental to constructing complex architectures with defined structures and properties.

Tris-β-diketones and related keto derivatives function as building blocks in supramolecular chemistry, enabling the construction of intricate supramolecular structures. The diketone functionality can participate in coordination bonds with metal centers, driving the self-assembly process.

Design of Host-Guest Systems Featuring Diketone Moieties (e.g., Calix[n]arenes)

Host-guest chemistry involves the recognition and binding of a guest molecule or ion within the cavity of a host molecule, typically through non-covalent interactions. Macrocyclic compounds like calix[n]arenes are prominent hosts due to their well-defined cavities and tunable structures mdpi.comacs.org. The incorporation of diketone moieties into calix[n]arene frameworks or other host structures can significantly influence their binding properties and selectivity towards various guests.

While direct examples of this compound functionalized calixarenes are not explicitly detailed in the search results, the use of other diketone types, particularly 1,3-diketones (beta-diketones), in calixarene-based systems is reported mdpi.com. These studies highlight the potential of diketone groups to act as coordination sites for metal ions, which can then influence the host's ability to bind guests. For instance, 1,3-diketone moieties embedded onto calix rsc.orgresorcinarene cavitands have shown enhanced effects on keto-enol tautomerization and the ability to bind lanthanide ions through bis-chelation mdpi.com. The position of the diketone moiety within the calixarene (B151959) structure (e.g., upper or lower rim) can affect its enolic form content and thus its coordination behavior mdpi.com.

The design of such host-guest systems often relies on strategic functionalization of the macrocycle to create specific binding sites or modify the cavity environment. Diketone groups, with their carbonyl oxygens, can participate in hydrogen bonding and coordinate to metal ions, making them valuable functionalities for tailoring host-guest interactions. The strength and selectivity of binding in these systems are influenced by factors such as the size and shape of the host cavity, the nature and position of the functional groups, and the type of guest molecule or ion acs.org. Research on calixarenes functionalized with carbonyl-containing groups, including ketones, has demonstrated their ability to form stable complexes with metal cations, with stability dependent on the type of functionality and the size of the calixarene cavity relative to the cation size acs.org.

Although the search results primarily discuss beta-diketones and other carbonyl-containing functionalities in calixarenes and other host systems like cucurbiturils worktribe.comnih.gov, the underlying principles of using diketone moieties for coordination and non-covalent interactions in host-guest chemistry are applicable to derivatives of this compound. Functionalizing a host scaffold with this compound units could potentially lead to new host systems with unique binding characteristics, possibly involving interactions with specific metal ions or organic molecules that complement the spatial and electronic properties of the diketone group.

Self-Assembly Phenomena in Diketone-Based Architectures

Self-assembly is a process where disordered components spontaneously form ordered structures through specific local interactions. In the context of materials science, this often involves molecules or supramolecular entities arranging themselves into larger, well-defined architectures. Diketonate ligands, derived from diketones, are frequently employed in coordination-driven self-assembly due to their ability to chelate to metal ions, forming predictable angles and geometries rsc.orgsci-hub.st.

Beta-diketone derivatives have been extensively used in the formation of metal-ion-directed assemblies, including discrete dinuclear and polynuclear species, as well as non-discrete framework materials researchgate.net. Metal-organic macrocycles and frameworks can be constructed using bis-beta-diketone ligands and transition metal ions like copper(II), iron(III), and gallium(III) rsc.orgsci-hub.st. These assemblies can exhibit diverse geometries, such as molecular triangles and tetrahedra, with potential for encapsulating guest molecules within their cavities rsc.org. For example, the self-assembly of bis(β-diketone) ligands with square-planar coordinated bivalent copper ions has yielded nano-sized neutral metallomacrocycles with defined cavity sizes sci-hub.st.

Beyond coordination-driven assembly, diketone moieties can also participate in self-assembly through non-covalent interactions, such as C-H···O hydrogen bonds. Studies on alpha-diketones (1,2-diketones) like benzil (B1666583) have shown the formation of self-assembled 2D networks stabilized by C-H···O hydrogen bonds in the solid state acs.org. While this compound is a 1,4-diketone, the carbonyl groups can still act as hydrogen bond acceptors, potentially driving self-assembly processes in appropriately designed derivatives.

The incorporation of this compound units into molecular structures can thus lead to self-assembling systems. By strategically placing this compound moieties within a molecule, researchers can design building blocks that self-assemble into supramolecular architectures through metal coordination, hydrogen bonding, or other non-covalent interactions. These self-assembled structures can have potential applications in areas such as guest inclusion, sensing, and catalysis sci-hub.st. The specific arrangement and properties of the resulting architecture would depend on the design of the diketone-containing building block and the conditions of the self-assembly process.

Future Research Directions and Interdisciplinary Prospects

Integration of Artificial Intelligence and Machine Learning in Butanedione Research

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly relevant in chemical research, offering powerful tools for optimizing processes, predicting properties, and accelerating discovery acs.orgmdpi.com. In the context of butanedione research, AI and ML can be integrated into several areas. These include optimizing fermentation processes for bio-based BDO production by analyzing complex biological data and predicting optimal conditions for higher titers nih.govresearchgate.net. ML models can also be used to predict the catalytic activity and selectivity of new catalyst designs for BDO synthesis or transformation, reducing the need for extensive experimental screening researchgate.net. Furthermore, AI can assist in analyzing large datasets generated from high-throughput screening of diketone scaffolds for biological activity, helping to identify promising candidates more efficiently. wikipedia.orgnih.govresearchgate.net The integration of AI with extraction columns for predicting optimal feed and solvent conditions in chemical extraction processes also highlights the potential for AI in optimizing processes involving compounds like butanedione. researchgate.net

Advanced Catalytic Systems for Efficient Butanedione Transformations

Developing advanced catalytic systems is crucial for improving the efficiency and sustainability of 1,4-butanedione production and its conversion into value-added chemicals. Research is focused on designing catalysts that can operate under milder conditions, exhibit higher selectivity, and utilize renewable feedstocks. For instance, studies are exploring catalytic hydrogenation or bio-conversion of sugars, succinic acid, and furfural (B47365) to produce BDO. researchgate.net Novel multi-functional catalysts, such as those incorporating platinum, rhodium, iridium, tungsten oxide, and rhenium oxide, are being investigated for the efficient conversion of biomass-derived feedstocks like 1,4-anhydroerythritol to BDO. researchgate.net The development of switchable aqueous catalytic systems also represents a promising avenue for greener chemical transformations involving compounds like butanedione. nih.gov High-performance copper catalysts have also been explored for the dehydrogenation of 2,3-butanediol (B46004) to acetoin, a related diketone. researchgate.net

Exploration of Novel Biological Applications of Diketone Scaffolds

Diketone scaffolds, including the this compound structure, are present in various biologically active compounds and natural products. researchgate.netmdpi.com Future research will likely continue to explore the potential of functionalized this compound derivatives in various biological applications. Beta-diketones, for example, are recognized as versatile synthetic scaffolds with potential in anticancer, antibacterial, and anti-inflammatory studies. researchgate.netmdpi.com The presence of diketone moieties allows for complex formation with metals, which can lead to novel biological properties. researchgate.netmdpi.com Research into novel sirtuin inhibitor scaffolds has also identified diketone-containing structures as potential lead molecules for therapeutic development. nih.gov Studies on volatile organic compounds released by tissues have identified 2,3-butanedione (B143835) as exhibiting cancer-related changes, suggesting potential as a biomarker candidate. mdpi.com

Development of High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery and development of new this compound derivatives and explore their potential applications, the development and application of high-throughput synthesis and screening methodologies are essential. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets or for desired chemical reactivity. wikipedia.orgnih.govresearchgate.net This approach, coupled with automated synthesis techniques, can significantly speed up the identification of promising compounds with desirable properties. acs.orgacs.org High-throughput experimentation (HTE) is already being used in pharmaceutical development to accelerate the optimization of synthetic routes and explore a wider chemical space. acs.org Applying these methodologies to the synthesis and screening of this compound derivatives will facilitate the discovery of new catalysts, materials, and biologically active molecules.

Role in Emerging Technologies and Sustainable Chemical Manufacturing

This compound and its derivatives are expected to play a role in emerging technologies and the broader shift towards sustainable chemical manufacturing. The increasing demand for bio-based and sustainable materials is driving the development of bio-based routes for BDO production, which is a key building block for biodegradable plastics like polybutylene succinate (B1194679) (PBS) and polybutylene terephthalate (B1205515) (PBT). researchgate.netmdpi.comglobenewswire.combloomtechz.com This aligns with the principles of green chemistry and reduces reliance on fossil fuels. Emerging technologies in catalysis, such as mechanochemistry and continuous flow chemistry, are also being explored for more efficient and environmentally friendly chemical synthesis, which could impact the production and transformation of butanedione. routledge.com The use of AI and ML in optimizing chemical processes further contributes to sustainable manufacturing by improving efficiency and reducing waste. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are most effective for synthesizing 1,4-Butanedione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound typically involves oxidation of 1,4-butanediol or catalytic dehydrogenation. To optimize yield, systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and monitor outcomes via gas chromatography (GC) or nuclear magnetic resonance (NMR). For example, using platinum-based catalysts under inert atmospheres can enhance selectivity . Ensure purity by recrystallization or distillation, and validate using melting point analysis and high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and purity profile?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) to confirm diketone functionality.
  • NMR Spectroscopy : Use 13C^{13}\text{C} NMR to distinguish between carbonyl carbons (~200–220 ppm) and aliphatic carbons.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z = 86.09 for C4_4H6_6O2_2) and fragmentation patterns.
    Cross-reference data with NIST Chemistry WebBook entries for validation .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

  • Methodological Answer : Conduct hydrolysis and photolysis studies under controlled conditions (pH, UV exposure). Quantify degradation products using liquid chromatography-mass spectrometry (LC-MS). Compare half-life values across matrices (water, soil) and model environmental fate using EPI Suite software. Reference EPA guidelines for standardized protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity mechanisms be resolved across studies?

  • Methodological Answer : Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo) or dosage regimes. Address this by:

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., random-effects models) to identify trends.
  • Dose-Response Studies : Establish LC50_{50}/EC50_{50} values using standardized OECD guidelines.
  • Mechanistic Validation : Use knockout models (e.g., CRISPR-edited cells) to isolate metabolic pathways. Critically evaluate methodologies in existing literature for biases or confounding variables .

Q. What strategies are effective for analyzing this compound’s role in complex reaction networks (e.g., Maillard reactions)?

  • Methodological Answer :

  • Kinetic Modeling : Use time-resolved NMR or UV-Vis spectroscopy to track intermediate formation.
  • Isotopic Labeling : Incorporate 13C^{13}\text{C}-labeled this compound to trace reaction pathways.
  • Computational Chemistry : Perform density functional theory (DFT) calculations to predict transition states and activation energies. Validate with experimental Arrhenius plots .

Q. How should researchers design a study to evaluate this compound’s metabolic fate in mammalian systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate this compound with liver microsomes and co-factors (NADPH) to identify Phase I metabolites via LC-MS/MS.
  • In Vivo Studies : Administer isotopically labeled compound to rodents and collect plasma/urine samples at timed intervals.
  • Toxicokinetic Modeling : Use compartmental models to estimate absorption, distribution, and elimination rates. Cross-validate with human hepatocyte data for translational relevance .

Methodological Considerations for Data Integrity

Q. How can researchers ensure reproducibility when reporting this compound’s physicochemical properties?

  • Methodological Answer :

  • Standardized Protocols : Follow IUPAC guidelines for measuring properties like log P (octanol-water partition coefficient) and vapor pressure.
  • Interlaboratory Comparisons : Participate in round-robin testing to validate results.
  • Data Transparency : Publish raw datasets (e.g., NMR spectra, chromatograms) as supplementary materials with metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.